p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid ethyl ester core with additional amino and mercaptoethyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate typically involves multiple steps. One common method starts with the esterification of p-nitrobenzoic acid to form p-nitrobenzoic acid ethyl ester. This is followed by the reduction of the nitro group to an amino group, resulting in p-aminobenzoic acid ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This method allows for precise control over reaction conditions, leading to high conversion rates and selectivity. The use of continuous-flow systems also enhances the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfide bonds.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as disulfides from oxidation or secondary amines from substitution reactions .
Scientific Research Applications
p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential as a local anesthetic and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate involves its interaction with biological molecules through its functional groups. The mercaptoethyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Novocaine: Diethylaminoethyl p-aminobenzoate, another local anesthetic with a similar structure.
Ethyl anthranilate: An ethyl ester of anthranilic acid, used in flavoring and fragrance industries.
Uniqueness
p-((2-((2-Mercaptoethyl)amino)ethyl)amino)benzoic acid ethyl ester hydrogen sulfate is unique due to its combination of mercaptoethyl and amino groups, which provide additional reactivity and versatility compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Properties
CAS No. |
23563-77-1 |
---|---|
Molecular Formula |
C13H20N2O5S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[3-oxo-3-[4-[2-(2-sulfanylethylamino)ethylamino]phenyl]propyl] hydrogen sulfate |
InChI |
InChI=1S/C13H20N2O5S2/c16-13(5-9-20-22(17,18)19)11-1-3-12(4-2-11)15-7-6-14-8-10-21/h1-4,14-15,21H,5-10H2,(H,17,18,19) |
InChI Key |
XDJAPCFNIUEZDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCOS(=O)(=O)O)NCCNCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.